molecular formula C19H18N2O2 B443091 N-(5-methyl-1,2-oxazol-3-yl)-3,3-diphenylpropanamide CAS No. 349439-44-7

N-(5-methyl-1,2-oxazol-3-yl)-3,3-diphenylpropanamide

Cat. No.: B443091
CAS No.: 349439-44-7
M. Wt: 306.4g/mol
InChI Key: OZHLBNPSSYVRRR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3,3-diphenylpropanamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3,3-diphenylpropanamide typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-3-isoxazolyl)acetamide
  • N-(5-methyl-3-isoxazolyl)benzamide
  • N-(5-methyl-3-isoxazolyl)-2-(2-propynyloxy)benzamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the presence of the 3,3-diphenylpropanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

349439-44-7

Molecular Formula

C19H18N2O2

Molecular Weight

306.4g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3,3-diphenylpropanamide

InChI

InChI=1S/C19H18N2O2/c1-14-12-18(21-23-14)20-19(22)13-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,17H,13H2,1H3,(H,20,21,22)

InChI Key

OZHLBNPSSYVRRR-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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